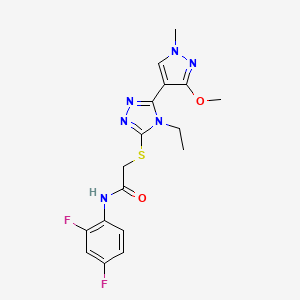
N-(2,4-difluorophenyl)-2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-difluorophenyl)-2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H18F2N6O2S and its molecular weight is 408.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2,4-difluorophenyl)-2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex compound that exhibits promising biological activities, particularly in the realms of antifungal and antibacterial properties. This article synthesizes various research findings on its biological activity, including structure-activity relationships (SAR), case studies, and comparative analyses with other compounds.
Chemical Structure
The compound can be broken down into two significant pharmacophoric components:
- Triazole moiety : Known for its broad-spectrum antifungal activity.
- Pyrazole derivative : Associated with various biological activities including anti-inflammatory and analgesic effects.
Antifungal Activity
Research indicates that derivatives of 1,2,4-triazoles, including those containing pyrazole structures, demonstrate significant antifungal properties. The mechanism primarily involves the inhibition of cytochrome P450 enzymes (specifically CYP51), which are crucial for ergosterol biosynthesis in fungi. This inhibition leads to the accumulation of toxic sterols and ultimately fungal cell death .
Table 1: Antifungal Activity of Triazole Derivatives
| Compound | Target Fungi | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Candida albicans | 0.5 | CYP51 inhibition |
| Compound B | Aspergillus fumigatus | 0.8 | Ergosterol biosynthesis blockade |
| N-(2,4-difluorophenyl)-2... | Various species | TBD | TBD |
Antibacterial Activity
In addition to antifungal properties, triazole derivatives have shown antibacterial effects against a spectrum of Gram-positive and Gram-negative bacteria. The exact mechanism may vary but often involves disrupting bacterial cell wall synthesis or function .
Case Study: Efficacy Against Helicobacter pylori
A notable study highlighted the effectiveness of triazole derivatives in eradicating Helicobacter pylori, a bacterium linked to gastric ulcers and cancers. The compound demonstrated significant activity against H. pylori strains resistant to standard treatments .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the triazole and pyrazole rings can significantly influence biological activity. For instance:
- Substituents on the phenyl ring : The presence of fluorine atoms enhances lipophilicity and biological activity.
- Alkyl chain variations : Altering the ethyl group can lead to changes in potency against specific pathogens.
Comparative Analyses
When compared to other known antifungal agents like fluconazole and itraconazole, N-(2,4-difluorophenyl)-2... has shown comparable or superior activity against certain resistant strains. This positions it as a potential candidate for further development in antifungal therapies.
属性
IUPAC Name |
N-(2,4-difluorophenyl)-2-[[4-ethyl-5-(3-methoxy-1-methylpyrazol-4-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N6O2S/c1-4-25-15(11-8-24(2)23-16(11)27-3)21-22-17(25)28-9-14(26)20-13-6-5-10(18)7-12(13)19/h5-8H,4,9H2,1-3H3,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKSUFNKDJLWQRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)F)F)C3=CN(N=C3OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














